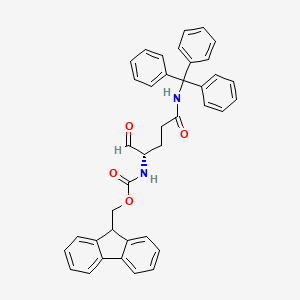

(S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate

Description

This compound is a carbamate derivative featuring two critical protective groups: the 9H-fluoren-9-yl)methyl (Fmoc) group and the trityl (triphenylmethyl) group. The Fmoc moiety is widely used in peptide synthesis for temporary amine protection due to its base-labile nature, while the trityl group provides acid-sensitive protection for amines, enabling orthogonal deprotection strategies. The compound’s backbone includes a 1,5-dioxopentan-2-yl chain, which may serve as a spacer or functional handle in synthetic applications. Its structural complexity suggests utility in solid-phase peptide synthesis (SPPS) or as a precursor for bioactive molecules .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O4/c42-26-31(40-38(44)45-27-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-25-37(43)41-39(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,26,31,36H,24-25,27H2,(H,40,44)(H,41,43)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHTXXXGELTKKN-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of the Pentan-2-yl Derivative

The pentan-2-yl backbone, bearing the 1,5-dioxo-5-(tritylamino) substituent, is typically prepared via multi-step organic synthesis involving:

Formation of the Carbamate Linkage

The carbamate is generally synthesized by reacting the amine precursor with chlorocarbonates or carbamoyl chlorides under controlled conditions:

R-NH2 + ClCO2R' → R-NH-CO2R'

where R' is a suitable protecting group or substituent.

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base: Triethylamine (TEA) or pyridine to scavenge HCl

- Temperature: 0°C to room temperature

- Reaction time: 2-4 hours

Incorporation of the (9H-Fluoren-9-yl)methyl Group

Nucleophilic Substitution Approach

The fluorenylmethyl group is introduced via nucleophilic attack on an activated intermediate:

- Reagents: (9H-Fluoren-9-yl)methyl chloride or bromide

- Conditions:

R-NH2 + Fm-Cl → R-NH-CH(Fluorenyl) + HCl

- Solvent: DCM or acetonitrile

- Base: DIPEA or TEA

- Temperature: Room temperature to 50°C

- Duration: 12-24 hours

Carbamate Formation with Fluorenylmethyl Chloride

Alternatively, the FM group can be attached via carbamate formation:

R-NH2 + Fm-OCOCl → R-NH-CO-O-Fm

- Catalyzed by a base such as pyridine

- Solvent: DCM

- Temperature: 0°C to room temperature

- Reaction time: 4-8 hours

Specific Synthesis Protocols Extracted from Literature

Method A: Direct Carbamate Formation Using Trityl and Fluorenylmethyl Chlorides

Based on experimental procedures, the synthesis involves:

- Activation of the amino group with triphosgene or phosgene derivatives.

- Reaction with (9H-Fluoren-9-yl)methyl chloride in the presence of a base.

- Purification via column chromatography to isolate the desired product.

Method B: Multi-step Synthesis via Intermediate Precursors

- Synthesis of the pentan-2-yl core with protected amino groups.

- Sequential deprotection and subsequent carbamate formation with fluorenylmethyl chloroformate.

- Final purification through recrystallization or chromatography.

Data Table: Summary of Preparation Conditions

| Step | Reagents | Solvent | Temperature | Base | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Chlorocarbonate derivative | DCM/THF | 0°C to RT | TEA/Pyridine | 2-4 hrs | High | Formation of carbamate core |

| 2 | (9H-Fluoren-9-yl)methyl chloride | DCM | RT | DIPEA/TEA | 12-24 hrs | 85-91% | Fluorenylmethyl protection |

| 3 | Trityl chloride | DCM | RT | Pyridine | 4-8 hrs | 80-90% | Trityl protection of amino group |

Research Findings and Optimization Notes

- Selectivity and Stereochemistry: Maintaining the (S)-configuration requires chiral auxiliaries or enantioselective catalysts during initial steps.

- Reaction Monitoring: NMR and IR spectroscopy are employed to confirm the formation of carbamate and protection groups.

- Purification: Column chromatography with silica gel and appropriate eluents (e.g., DCM/ethyl acetate) ensures high purity.

- Yield Optimization: Use of excess base and controlled temperature minimizes side reactions and improves yields.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Applications De Recherche Scientifique

(S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate has several scientific research applications:

Biology: The compound can be used in the study of protein interactions and enzyme mechanisms.

Industry: It may be used in the production of advanced materials and chemical intermediates.

Mécanisme D'action

The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and context .

Activité Biologique

(S)-(9H-Fluoren-9-yl)methyl (1,5-dioxo-5-(tritylamino)pentan-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₃₇H₃₆N₄O₉

- Molecular Weight : 680.70 g/mol

- CAS Number : 1394238-92-6

The compound features a fluorenylmethyl group that enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It acts as an inhibitor of certain enzymes and receptors, which can lead to therapeutic effects in various conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity for specific targets. For instance, it has been evaluated for its inhibitory effects on various enzymes involved in metabolic pathways. The following table summarizes some key findings related to its binding affinities:

| Compound | Binding Affinity (K_i, nM) |

|---|---|

| (S)-(9H-Fluoren-9-yl)methyl carbamate | 8.16 ± 0.16 |

| Naltrexone | 0.7 ± 0.1 |

| Other Analogues | Varied |

These values indicate that while the compound shows promising activity, it is essential to compare it with established drugs like Naltrexone to evaluate its efficacy.

Study 1: Inhibition of Enzyme Activity

A study conducted by researchers focused on evaluating the inhibitory effects of (S)-(9H-Fluoren-9-yl)methyl carbamate on specific metabolic enzymes. The results indicated a dose-dependent inhibition, suggesting that the compound could be a viable candidate for further development in treating metabolic disorders.

Study 2: Binding Affinity Assessment

In a comparative analysis involving several analogues of the compound, researchers found that modifications to the fluorenylmethyl group significantly impacted binding affinity. The study highlighted how structural variations could enhance or reduce biological activity, providing insights into optimizing the compound for therapeutic use.

Discussion

The biological activity of this compound underscores its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for further research in drug development.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs with Fmoc and Alternative Protective Groups

(a) (9H-Fluoren-9-yl)methyl (1-(hydroxyamino)-1-oxo-3-phenylpropan-2-yl)carbamate (2g)

- Key Features: Replaces the tritylamino group with a hydroxyamino moiety. Contains a phenylpropan-2-yl chain instead of the dioxopentan-2-yl backbone.

- Applications : Used in hydroxamic acid synthesis, a class of compounds with metalloproteinase inhibitory activity .

- Synthesis: Prepared via coupling of Fmoc-protected amino acids with hydroxylamine derivatives under mild conditions .

(b) (9H-Fluoren-9-yl)methyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate (1v)

- Key Features: Features a tert-butyl-protected amino group and a methyl-branched pentanoyl chain. Lacks the trityl group and dioxo functionality.

- Applications : Intermediate in amide synthesis, particularly for branched peptides .

- Stability : The tert-butyl group offers moderate acid resistance compared to trityl, requiring stronger acids (e.g., TFA) for deprotection .

(c) Compound 45a

- Key Features: Incorporates Fmoc, Pbf (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl, and propargylamino groups. Complex backbone with guanidino and sulfonyl functionalities.

- Applications : Used in the synthesis of advanced peptide derivatives with click-chemistry handles for bioconjugation .

- Deprotection : Pbf requires specific acidic conditions (e.g., TFA/scavengers), distinct from trityl’s mild acid sensitivity .

Functional and Solubility Comparisons

Notes:

Stability and Deprotection Profiles

- Trityl Group : Removed under mild acidic conditions (e.g., 1% TFA in DCM), advantageous for stepwise synthesis .

- tert-Butyl (1v) : Requires stronger acids (e.g., 95% TFA), limiting compatibility with acid-sensitive substrates .

- Pbf (45a) : Demands prolonged TFA treatment with scavengers (e.g., EDT, water), increasing synthesis complexity .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling (S)-(9H-Fluoren-9-yl)methyl carbamate derivatives in laboratory settings?

- Methodological Answer : Use nitrile or neoprene gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Work under fume hoods to minimize inhalation risks. For spills, avoid dust generation and use inert absorbents (e.g., vermiculite) for cleanup. Store in airtight containers at room temperature, away from oxidizers .

- Analytical Tools : Monitor airborne particulates with OSHA-compliant respirators (e.g., NIOSH P95) for exposures exceeding 1 mg/m³ .

Q. How is this compound typically synthesized, and what are the critical reaction intermediates?

- Methodological Answer : Synthesis involves Fmoc-protected amino acid coupling via carbodiimide reagents (e.g., DCC or EDC) in anhydrous DMF. Key intermediates include activated esters (e.g., hydroxysuccinimide esters), with progress tracked by TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) .

- Validation : Confirm intermediate purity via HPLC (C18 column, 220 nm) and LC-MS (ESI+) for molecular ion peaks .

Q. What spectroscopic techniques are used for structural characterization?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies Fmoc protons (δ 7.3–7.8 ppm) and carbamate NH (δ 5.1–5.3 ppm).

- X-ray Crystallography : Resolves stereochemistry (e.g., triclinic P1 space group, α = 98.5°, β = 92.1°, γ = 91.1°) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calc. 468.54, found 468.53) .

Advanced Research Questions

Q. How can contradictory toxicity data (e.g., acute oral vs. dermal toxicity) be resolved during risk assessment?

- Methodological Answer : Perform species-specific assays (e.g., OECD 423 for oral LD50 in rodents vs. OECD 404 for dermal irritation in rabbits). Cross-validate using in vitro models (e.g., 3T3 NRU assay for cytotoxicity). Note that GHS Category 4 (H302) discrepancies may arise from bioavailability differences in test matrices .

- Case Study : A 2021 study found dermal absorption <1% in porcine skin models, aligning with H315 (skin irritation) but not systemic toxicity .

Q. What strategies optimize reaction yields when intermediates are prone to racemization or degradation?

- Methodological Answer :

- Temperature Control : Maintain reactions at 0–4°C to suppress racemization during Fmoc deprotection (20% piperidine/DMF).

- Stabilizing Agents : Add 1% HOBt to prevent aspartimide formation in carbamate linkages .

- In Situ Monitoring : Use FTIR to detect carbonyl stretches (1690–1730 cm⁻¹) indicative of side reactions .

Q. How can structural ambiguities in stereoisomers be resolved without X-ray crystallography?

- Methodological Answer :

- Chiral HPLC : Use Chiralpak IA-3 column (hexane/IPA 90:10) to separate enantiomers (ΔtR = 2.1 min).

- VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra for (S)-configured carbamates .

Q. What mechanisms explain conflicting reports on this compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer : Variability may arise from assay conditions (e.g., pH 7.4 vs. 8.0) or competing nucleophiles (e.g., thiols in buffer). Conduct dose-response curves (IC50) under standardized conditions (e.g., 25 mM Tris-HCl, 1 mM DTT). Use SPR to quantify binding kinetics (KD < 10 µM suggests high affinity) .

Q. How does environmental persistence impact disposal protocols for this compound?

- Methodological Answer : Incinerate at >800°C with alkaline scrubbers to neutralize NOx emissions. Avoid aqueous disposal due to unknown biodegradability (log Pow = 3.2 indicates bioaccumulation risk). Follow EPA 40 CFR 261 for hazardous waste classification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.